molecular formula C21H12Cl2FNO3S B2923422 2-(4-chlorobenzoyl)-4-(4-chlorophenyl)-6-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione CAS No. 1114853-00-7

2-(4-chlorobenzoyl)-4-(4-chlorophenyl)-6-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione

Cat. No.: B2923422
CAS No.: 1114853-00-7
M. Wt: 448.29
InChI Key: DEQVUTZBCFGVJT-UHFFFAOYSA-N
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Description

2-(4-chlorobenzoyl)-4-(4-chlorophenyl)-6-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione is a complex organic compound that belongs to the class of benzothiazines This compound is characterized by the presence of chlorobenzoyl, chlorophenyl, and fluoro groups attached to a benzothiazine core

Scientific Research Applications

2-(4-chlorobenzoyl)-4-(4-chlorophenyl)-6-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Unfortunately, the specific mechanism of action for this compound is not available in the retrieved data .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Unfortunately, the specific safety and hazard information for this compound is not available in the retrieved data .

Future Directions

The future directions for the study of this compound could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could provide valuable information for potential applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorobenzoyl)-4-(4-chlorophenyl)-6-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzothiazine Core: The benzothiazine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Chlorobenzoyl and Chlorophenyl Groups: The chlorobenzoyl and chlorophenyl groups are introduced through Friedel-Crafts acylation reactions using chlorobenzoyl chloride and chlorophenyl chloride, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorobenzoyl)-4-(4-chlorophenyl)-6-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated positions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium thiolate in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted benzothiazine derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorobenzoyl)-4-(4-chlorophenyl)-6-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione: shares similarities with other benzothiazine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(4-chlorophenyl)-[4-(4-chlorophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12Cl2FNO3S/c22-14-3-1-13(2-4-14)21(26)20-12-25(17-8-5-15(23)6-9-17)18-11-16(24)7-10-19(18)29(20,27)28/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEQVUTZBCFGVJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12Cl2FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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